molecular formula C29H25NO4 B13335769 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid

Cat. No.: B13335769
M. Wt: 451.5 g/mol
InChI Key: WDUGKWZRILYNTR-MHZLTWQESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a naphthyl group, making it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fmoc Protection:

    Naphthyl Group Introduction: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, using naphthalene and an appropriate acyl chloride.

    Coupling Reaction: The final coupling of the protected amino acid with the naphthyl derivative is carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, alkyl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, while the naphthyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-naphthyl)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methylnaphthalen-2-yl)propanoic acid is unique due to the presence of the 6-methylnaphthyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific applications, such as targeted drug delivery and the study of molecular interactions.

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methylnaphthalen-2-yl)propanoic acid

InChI

InChI=1S/C29H25NO4/c1-18-10-12-21-15-19(11-13-20(21)14-18)16-27(28(31)32)30-29(33)34-17-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-15,26-27H,16-17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1

InChI Key

WDUGKWZRILYNTR-MHZLTWQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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